molecular formula C7H6BrN3 B11893713 6-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine

6-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine

Cat. No.: B11893713
M. Wt: 212.05 g/mol
InChI Key: IDEGMQSTUKVUBK-UHFFFAOYSA-N
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Description

6-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine is a heterocyclic compound that belongs to the family of pyrazolopyridines. This compound is characterized by the presence of a bromine atom at the 6th position and a methyl group at the 3rd position on the pyrazolo[4,3-c]pyridine ring system.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 3-methyl-1H-pyrazole with 2,3-dibromopyridine in the presence of a base such as potassium carbonate can yield the desired compound. The reaction is typically carried out in a polar aprotic solvent like dimethylformamide at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

6-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiolate, and alkoxides. Reactions are typically carried out in polar solvents like dimethyl sulfoxide or acetonitrile.

    Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid are used.

    Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed.

Major Products

    Substitution Products: Depending on the nucleophile used, products can include 6-azido-3-methyl-1H-pyrazolo[4,3-c]pyridine, 6-thio-3-methyl-1H-pyrazolo[4,3-c]pyridine, etc.

    Oxidation Products: N-oxides of the parent compound.

    Reduction Products: Dehalogenated derivatives.

Scientific Research Applications

    Medicinal Chemistry: The compound has shown promise as a scaffold for the development of kinase inhibitors and other therapeutic agents.

    Biological Research: It is used as a probe to study enzyme activities and protein interactions.

    Chemical Biology: The compound serves as a building block for the synthesis of bioactive molecules.

    Material Science: It is explored for its potential use in the development of organic electronic materials

Mechanism of Action

The mechanism of action of 6-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine involves its interaction with specific molecular targets. For instance, as a kinase inhibitor, the compound binds to the ATP-binding site of kinases, thereby inhibiting their activity. This inhibition can lead to the modulation of various signaling pathways involved in cell proliferation, differentiation, and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-3-methyl-1H-pyrazolo[4,3-c]pyridine
  • 6-Fluoro-3-methyl-1H-pyrazolo[4,3-c]pyridine
  • 6-Iodo-3-methyl-1H-pyrazolo[4,3-c]pyridine

Uniqueness

6-Bromo-3-methyl-1H-pyrazolo[4,3-c]pyridine is unique due to the presence of the bromine atom, which can participate in various substitution reactions, making it a versatile intermediate for the synthesis of diverse derivatives. Additionally, the bromine atom can enhance the compound’s biological activity by facilitating interactions with target proteins .

Properties

Molecular Formula

C7H6BrN3

Molecular Weight

212.05 g/mol

IUPAC Name

6-bromo-3-methyl-2H-pyrazolo[4,3-c]pyridine

InChI

InChI=1S/C7H6BrN3/c1-4-5-3-9-7(8)2-6(5)11-10-4/h2-3H,1H3,(H,10,11)

InChI Key

IDEGMQSTUKVUBK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C=NC(=CC2=NN1)Br

Origin of Product

United States

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